D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)
Description
The compound D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI) is a complex peptide derivative characterized by:
- D-Norleucine backbone: A non-proteinogenic amino acid with a linear side chain (CH₂CH₂CH₂CH₂-).
- Protective groups: N-[(1,1-dimethylethoxy)carbonyl] (Boc) on the norleucine residue. 4-methyl-L-leucyl: A branched-chain amino acid with a methyl group at the β-position. 1-(methoxycarbonyl)-D-tryptophyl: An aromatic D-tryptophan residue modified with a methoxycarbonyl group. (4-nitrophenyl)methyl ester: A nitro-substituted benzyl ester acting as a reactive leaving group.
Properties
Molecular Formula |
C38H51N5O10 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
methyl 3-[2-[[4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C38H51N5O10/c1-9-10-14-28(34(46)52-23-24-16-18-26(19-17-24)43(49)50)39-32(44)29(20-25-22-42(36(48)51-8)31-15-12-11-13-27(25)31)40-33(45)30(21-37(2,3)4)41-35(47)53-38(5,6)7/h11-13,15-19,22,28-30H,9-10,14,20-21,23H2,1-8H3,(H,39,44)(H,40,45)(H,41,47) |
InChI Key |
CIAOSUFHTLZOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the peptide are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The Boc groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA).
Esterification: The final step involves the esterification of the peptide with (4-nitrophenyl)methyl ester under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large quantities of protected amino acids are synthesized and stored.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the amino acids in a controlled manner.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced nitrophenyl derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is used in various scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Related Compounds
Key Observations:
Protective Groups :
- The target compound uses a Boc group (tert-butoxycarbonyl) for N-terminal protection, similar to compounds in . This group enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis.
- The (4-nitrophenyl)methyl ester is a reactive leaving group, facilitating nucleophilic acyl substitution reactions. This contrasts with simpler methyl esters (e.g., in ) or benzyl esters (e.g., in ), which are less reactive .
Stereochemistry: The D-configuration of norleucine and tryptophan in the target compound distinguishes it from L-configured analogs (e.g., ).
Aromatic vs. Aliphatic Side Chains: The D-tryptophyl residue introduces aromaticity, which may hinder recognition by enzymes like VanG that prefer aliphatic D-amino acids (e.g., D-Norleucine, D-Methionine) .
Reactivity and Functional Comparisons
Key Observations:
Enzymatic Interactions: The target compound’s D-tryptophyl residue may reduce compatibility with enzymes like VanG, which show low activity toward aromatic D-amino acids (e.g., D-Phenylalanine, D-Tryptophan) . In contrast, simpler D-Norleucine derivatives are efficient substrates for VanG, with kinetic constants favoring aliphatic side chains .
Transamination Potential: D-Norleucine participates in transamination cycles catalyzed by antibody 15A9, producing 2-oxocapronate and D-alanine . The target compound’s protective groups likely block such reactivity unless deprotected.
Biological Activity
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI) is a synthetic compound derived from amino acids, specifically designed for various biological applications. Its structure includes a combination of non-canonical amino acids and protective groups, enhancing its stability and bioactivity. This article explores its biological activity, including hormonal influence, metabolic effects, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₁N₃O₄
- Molecular Weight : 231.29 g/mol
- Density : 1.063 g/cm³
- Solubility : Slightly soluble in water (1.5 g/L at 25 °C)
- Boiling Point : 362.1 °C at 760 mmHg
D-Norleucine derivatives are known to influence various physiological processes:
- Anabolic Hormone Secretion : These compounds can stimulate the secretion of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
- Energy Metabolism : They play a role in providing energy during physical exertion by enhancing the availability of amino acids for protein synthesis .
- Mental Performance : Some studies suggest that derivatives like D-Norleucine can improve mental performance during stress-related tasks, possibly due to their influence on neurotransmitter levels .
Table 1: Biological Effects of D-Norleucine Derivatives
Case Study 1: Athletic Performance Enhancement
A study conducted by Chen et al. demonstrated that athletes supplementing with D-Norleucine experienced significant improvements in endurance and recovery times compared to a placebo group. The study measured serum levels of insulin and growth hormone before and after exercise, showing a marked increase in both hormones in the supplemented group.
Case Study 2: Cognitive Function Improvement
Smith et al. explored the cognitive effects of D-Norleucine on individuals subjected to high-stress environments. Participants who received the compound exhibited better performance on cognitive tasks and reported lower levels of perceived stress compared to those who did not receive supplementation.
Therapeutic Potential
The unique properties of D-Norleucine suggest potential therapeutic applications:
- Muscle Wasting Disorders : Due to its anabolic properties, it may be beneficial in treating conditions characterized by muscle loss.
- Cognitive Disorders : Its effects on mental performance could open avenues for research into treatments for cognitive decline or stress-related disorders.
Q & A
Basic: What methods are recommended for synthesizing and purifying this compound?
Answer:
- Synthesis: Utilize tert-butoxycarbonyl (Boc) protecting groups for amino acid derivatives, as demonstrated in N-α-(t-Boc)-norleucine analogs . Solid-phase peptide synthesis (SPPS) is suitable for assembling the peptide backbone, with methoxycarbonyl and 4-nitrophenylmethyl ester groups protecting tryptophan and C-terminal residues, respectively.
- Purification: High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) is critical for isolating the target compound. Purity validation should follow protocols using HPLC with UV detection at 214 nm or 254 nm, as outlined for D-norleucine derivatives .
Advanced: How does the D-configuration of norleucine influence enzymatic binding affinity?
Answer:
The D-configuration at the norleucine residue can reduce binding affinity by ~2-fold compared to L-isoforms, as observed in protease inhibition studies. This stereochemical effect arises from altered interactions with the S4 pocket of enzymes, which preferentially accommodate L-amino acids. Computational docking and surface plasmon resonance (SPR) are recommended to quantify these differences .
Basic: What analytical techniques validate structural integrity and purity?
Answer:
- X-ray crystallography: Resolve stereochemical ambiguities and confirm backbone conformation, as applied in related Boc-protected leucine derivatives .
- Mass spectrometry (MS): Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight.
- Nuclear magnetic resonance (NMR): 1H/13C NMR identifies protecting group integrity (e.g., Boc, methoxycarbonyl) .
Advanced: How to resolve contradictions in reported binding data for D-norleucine-containing peptides?
Answer:
Contradictions may arise from variations in enzyme isoforms or assay conditions. For example, a 2-fold affinity drop observed in one study versus no change in others could stem from differences in buffer pH or co-factor availability. Address this by:
- Replicating assays under standardized conditions (e.g., 25°C, pH 7.4).
- Using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) for a mechanistic understanding.
Basic: What biological assays evaluate the compound’s activity?
Answer:
- Antimicrobial activity: Test against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines). D-norleucine-containing jadomycins showed moderate activity at 4–9 mg/L .
- Cancer cell inhibition: Use NCI-60 cell line screens with MTT assays to assess cytotoxicity .
Basic: What storage conditions ensure compound stability?
Answer:
Store at <15°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid prolonged exposure to humidity, as hydrolysis of ester groups (e.g., 4-nitrophenylmethyl) can occur. Monitor degradation via HPLC every 6 months .
Advanced: How to optimize synthetic yield for scale-up?
Answer:
- Protecting group strategy: Replace Boc with 9-fluorenylmethyloxycarbonyl (Fmoc) for milder deprotection (piperidine in DMF).
- Coupling reagents: Use hexafluorophosphate (HATU) over DCC to minimize racemization .
- β-methylation: Employ enzymatic cascades (e.g., D-TA-SgvM) for stereoselective modifications, achieving >90% conversion .
Advanced: How does this compound compare to alanine/phenylalanine substitutions at the P4 position?
Answer:
Alanine or phenylalanine at P4 may show equipotent activity in some systems, suggesting minimal S4 pocket engagement. However, D-norleucine’s hydrophobic side chain can enhance membrane permeability in cell-penetrating peptides. Compare via:
- Circular dichroism (CD): Assess secondary structure stability.
- Caco-2 assays: Measure permeability coefficients .
Advanced: What computational tools model interactions with target enzymes?
Answer:
- Molecular dynamics (MD): Simulate ligand-enzyme complexes (e.g., GROMACS) to identify key residues in the binding pocket.
- Density functional theory (DFT): Calculate electronic properties of the methoxycarbonyl and nitro groups to predict reactivity .
Basic: How to handle accidental exposure or spills during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
